3-(4-(1H-pyrrol-1-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(4-(1H-pyrrol-1-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a pyrrole ring, a pyridine ring, and a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring, followed by coupling reactions to introduce the pyrrole and pyridine rings .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(4-(1H-pyrrol-1-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule .
Scientific Research Applications
3-(4-(1H-pyrrol-1-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-(1H-pyrrol-1-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrrole, pyridine, and thiadiazole rings, such as:
- 2-(1H-pyrrol-1-yl)pyridine
- 1H-pyrrolo[2,3-b]pyridine
- 2-(1H-pyrrol-1-yl)thiadiazole
Uniqueness
What sets 3-(4-(1H-pyrrol-1-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine apart is its unique combination of rings and functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H9N5S |
---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
3-(4-pyrrol-1-ylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H9N5S/c12-11-14-10(15-17-11)9-7-8(3-4-13-9)16-5-1-2-6-16/h1-7H,(H2,12,14,15) |
InChI Key |
IPUAXEIOGBSGKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=NC=C2)C3=NSC(=N3)N |
Origin of Product |
United States |
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